1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenethyl)urea
Description
The compound 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenethyl)urea features a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core substituted at the 3-position with a 4-phenylurea group and a 4-methoxyphenethyl chain. This structure combines a bicyclic heterocycle with a urea linker, which is known to enhance binding affinity to biological targets such as kinases or receptors . The 4-methoxyphenethyl moiety may improve pharmacokinetic properties, including solubility and metabolic stability.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-19-10-4-16(5-11-19)12-13-23-22(27)25-18-8-6-17(7-9-18)20-15-24-21-3-2-14-26(20)21/h4-11,15H,2-3,12-14H2,1H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOJFXWSUIYXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenethyl)urea is a derivative of pyrrolo[1,2-a]imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[1,2-a]imidazole moiety linked to a phenyl group and a methoxyphenethyl urea. Its molecular formula is , and it possesses notable structural characteristics that contribute to its biological activity.
Synthesis
Recent studies have highlighted various synthetic pathways for creating pyrroloimidazole derivatives. For instance, a tricomponent reaction involving ninhydrins, diamines, and activated acetylenic compounds has been reported to yield significant amounts of these derivatives with high efficiency . The incorporation of functional groups such as NH and OH has been shown to enhance antioxidant properties .
1. Antioxidant Properties
The antioxidant activity of pyrroloimidazole derivatives has been evaluated using DPPH radical scavenging and FRAP assays. Results indicate that these compounds exhibit significant antioxidant efficacy comparable to traditional antioxidants . This property is attributed to the presence of hydroxyl groups which facilitate electron donation.
2. Antimicrobial Activity
The antimicrobial effectiveness of synthesized pyrroloimidazoles was assessed against various bacterial strains using disk diffusion methods. The results demonstrated notable bacteriostatic properties against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
3. Anticancer Potential
Preliminary studies suggest that derivatives of pyrrolo[1,2-a]imidazole may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways . For example, compounds targeting the PD-1/PD-L1 pathway have shown promise in enhancing immune responses against tumors .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on Antioxidant Activity | Significant antioxidant capacity comparable to established antioxidants | DPPH radical scavenging assay |
| Antimicrobial Evaluation | Effective against Gram-positive and Gram-negative bacteria | Disk diffusion method |
| Cancer Cell Apoptosis Induction | Induces apoptosis in cancer cells via signaling modulation | In vitro assays on various cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[1,2-a]imidazole Cores
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS 1421512-79-9)
- Structure : Differs by replacing the 4-methoxyphenethyl group with a benzo[d][1,3]dioxol-5-yl substituent.
- Properties: Molecular weight 362.4 g/mol (vs. target compound’s ~376 g/mol).
- Activity: No direct biological data reported, but urea-containing pyrroloimidazoles are often explored as kinase inhibitors or anti-inflammatory agents .
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 111908-95-3)
Functional Analogues with Urea Linkers
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (Compound 9a)
Pharmacological Analogues with Dual COX/5-LOX Inhibition
SK&F 105809
- Structure : 2-(4-(Methylsulfinyl)phenyl)-3-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
- Activity : Inhibits PGE2 (IC50 = 0.1 μM) and LTB4 (IC50 = 2.0 μM) production, with oral ED50 = 15–44 mg/kg in murine inflammation models .
- Comparison : The target compound’s urea group may enhance target engagement but could reduce oral efficacy due to higher polarity.
Licofelone (ML-3000)
- Structure : Pyrrolizine derivative with dual COX/5-LOX inhibition (IC50 = 0.22–0.37 μM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
